

An In-Depth Toxicological Profile of Brallobarbital: A Review of Available Data

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Compound of Interest

Compound Name: *Brallobarbital*

Cat. No.: *B1196821*

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Disclaimer: This document summarizes the currently available toxicological information on **Brallobarbital**. It is important to note that **Brallobarbital** is an older drug, and comprehensive toxicological data according to modern standards are scarce in the public domain. Significant data gaps exist, particularly concerning quantitative toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Introduction

Brallobarbital is a barbiturate derivative developed in the 1920s that possesses sedative and hypnotic properties.^{[1][2]} It was primarily used for the treatment of insomnia and was most notably a component of the combination drug Vesparax®, which also contained secobarbital and hydroxyzine.^{[1][2]} Vesparax® has been withdrawn from the market in most countries due to its potential for abuse and the availability of safer alternatives.^[3] **Brallobarbital** has been identified as the primary contributor to the toxicity observed in Vesparax® intoxications.^{[1][4]}

This technical guide provides a comprehensive overview of the known toxicological profile of **Brallobarbital**, based on the limited scientific literature available.

Chemical and Physical Properties

Brallobarbital is a derivative of barbituric acid with a bromo-allyl and an allyl group at the 5-position.

Property	Value	Reference
IUPAC Name	5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione	[5]
CAS Number	561-86-4	[5]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O ₃	[5]
Molecular Weight	287.11 g/mol	[5]

Pharmacokinetics

The pharmacokinetic profile of **Brallobarbital** is noted to be peculiar and is a significant factor in its toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Brallobarbital** is absorbed orally.[1]
- Distribution: In cases of fatal Vesparax® intoxication, **Brallobarbital** has been detected in various tissues, including blood, brain, liver, kidney, and muscle.[6] This indicates a wide distribution throughout the body.
- Metabolism: The metabolism of **Brallobarbital** is a key aspect of its toxicology. The half-life of **Brallobarbital** is significantly longer after oral administration compared to intravenous injection, suggesting that a metabolite formed after oral intake is responsible for its retarded elimination.[1][4] As a barbiturate with an allyl group, its metabolism likely involves oxidation of this side chain. Barbiturates are known to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[7][8]
- Excretion: The route of excretion for **Brallobarbital** and its metabolites has not been fully elucidated in the available literature.

Pharmacokinetic Parameters

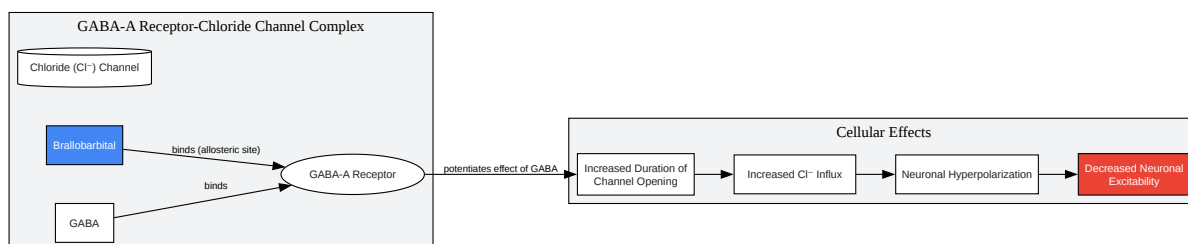
Quantitative pharmacokinetic parameters for **Brallobarbital** are not well-documented. However, the difference in its elimination rate based on the route of administration is a critical toxicological consideration.

Parameter	Observation	Implication	Reference
Half-life (Oral vs. IV)	The half-life is considerably longer following oral administration compared to intravenous injection.	This leads to longer sleeping times and a higher risk of accumulation and toxicity with oral dosing.	[1]
Metabolite Influence	Administration of its metabolites can increase the half-life of intravenously administered Brallobarbital.	A metabolite, particularly formed after oral administration, inhibits the elimination of the parent drug.	[1]

Pharmacodynamics

Mechanism of Action

As a barbiturate, **Brallobarbital** exerts its effects on the central nervous system (CNS). The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7][9] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate receptors, contributing to their profound CNS depressant effects.[7]



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Diagram of the general mechanism of action for barbiturates at the GABA-A receptor.

Toxicology

The available toxicological data for **Brallobarbital** is limited and often derived from studies on the combination product Vesparax® or from general knowledge of barbiturates.

Acute Toxicity

No specific LD50 values for **Brallobarbital** have been identified in the reviewed literature. However, case reports of Vesparax® poisonings indicate that as few as 10 tablets can be lethal.^[6] Symptoms of acute barbiturate toxicity include CNS depression, respiratory depression, hypotension, and hypothermia.^{[10][11][12]}

Tissue Concentrations in Fatal Vesparax® Intoxications

Tissue	Brallobarbital Concentration Range (mg/kg or mg/L)	Secobarbital Concentration Range (mg/kg or mg/L)
Blood	0.8 - 12.5	1.5 - 25.0
Brain	1.0 - 15.0	2.0 - 30.0
Liver	2.5 - 40.0	5.0 - 80.0
Kidney	1.5 - 20.0	3.0 - 40.0
Muscle	0.5 - 10.0	1.0 - 20.0
Data from a study of 10 fatal Vesparax® intoxication cases. [6]		

Chronic Toxicity

There are no specific studies on the chronic toxicity of **Brallobarbital**. Chronic use of barbiturates can lead to tolerance, physical dependence, and a severe withdrawal syndrome.
[\[7\]](#)

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

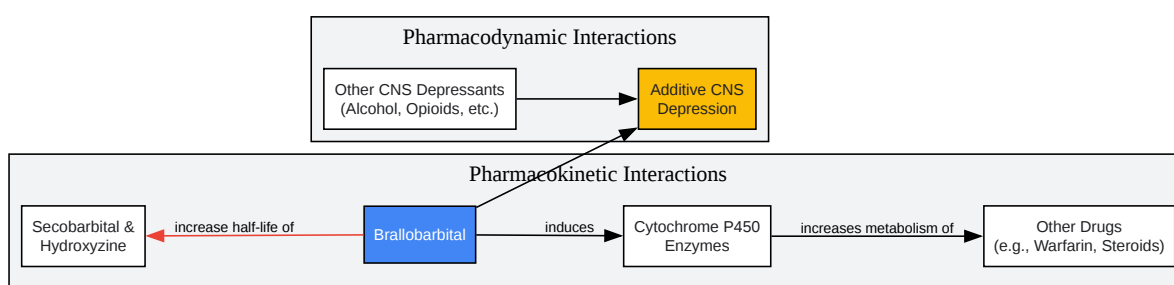
Data in these areas for **Brallobarbital** are critically lacking.

- Genotoxicity: No studies on the mutagenic or clastogenic potential of **Brallobarbital** were found.
- Carcinogenicity: No long-term carcinogenicity bioassays of **Brallobarbital** have been reported.
- Reproductive and Developmental Toxicity: There is no available information on the effects of **Brallobarbital** on fertility, embryonic development, or postnatal development.

Drug Interactions

Barbiturates, including likely **Brallobarbital**, are potent inducers of hepatic microsomal enzymes, particularly cytochrome P450 enzymes.[7][8] This can lead to numerous drug interactions by increasing the metabolism of other drugs, potentially reducing their efficacy.

Furthermore, the hypnotic effects of **Brallobarbital** are additive with other CNS depressants, such as alcohol, benzodiazepines, and opioids.[7] In the context of Vesparax®, secobarbital and hydroxyzine were found to increase the half-life of **Brallobarbital**, indicating a pharmacokinetic interaction that exacerbates its toxicity.[1][3]



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Diagram illustrating the key drug interactions of **Brallobarbital**.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this document are not available in the public domain. The information is primarily derived from abstracts and summaries of older research articles.

Conclusion

The available data on the toxicological profile of **Brallobarbital** are insufficient to perform a comprehensive risk assessment by modern standards. The key toxicological concerns are its potent CNS depressant effects, the peculiar pharmacokinetics leading to a prolonged half-life with oral administration, and its significant potential for drug interactions. The lack of data on

genotoxicity, carcinogenicity, and reproductive toxicity represents a major gap in our understanding of the full toxicological profile of this compound. Further research, should it be deemed necessary for historical or comparative purposes, would be required to address these critical data gaps.

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